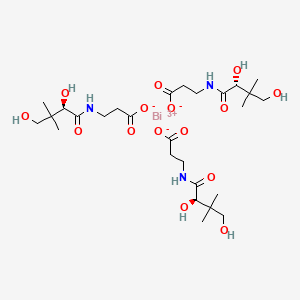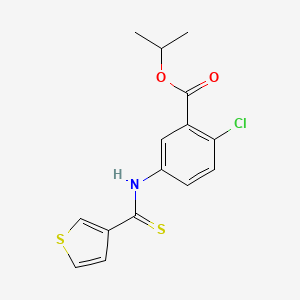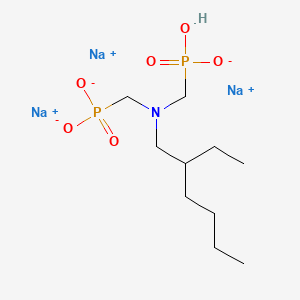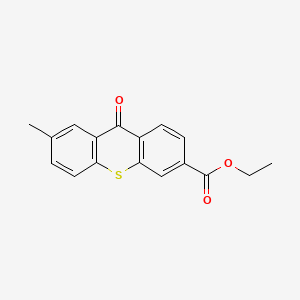
Dimethylammonium pentaborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylammonium pentaborate is a chemical compound that consists of a dimethylammonium cation and a pentaborate anion
Preparation Methods
Dimethylammonium pentaborate can be synthesized through hydrothermal methods. One approach involves reacting dimethylamine with boric acid in an aqueous solution. The reaction typically requires controlled temperature and pressure conditions to facilitate the formation of the pentaborate anion. Industrial production methods may involve similar hydrothermal processes, but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dimethylammonium pentaborate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the borate anion may undergo oxidation or reduction depending on the reagents and conditions used.
Substitution: The dimethylammonium cation can be substituted with other cations in the presence of suitable reagents.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of boric acid and dimethylamine.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethylammonium pentaborate has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, such as perovskite solar cells, where it helps improve the stability and efficiency of the cells.
Chemistry: The compound is used as a precursor in the synthesis of other borate compounds and as a reagent in various chemical reactions.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of dimethylammonium pentaborate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The dimethylammonium cation can stabilize certain structures, while the pentaborate anion can participate in various chemical reactions. These interactions can influence the properties and behavior of the compound in different environments .
Comparison with Similar Compounds
Dimethylammonium pentaborate can be compared with other similar compounds, such as:
Ammonium pentaborate: Similar in structure but with an ammonium cation instead of a dimethylammonium cation.
Transition-metal pentaborates: These compounds contain transition-metal cations and exhibit different properties due to the presence of metal ions.
Non-metal cation pentaborates: These compounds use non-metal cations, such as amino acids, and have unique structural and functional properties .
This compound is unique due to the presence of the dimethylammonium cation, which imparts specific chemical and physical properties that differentiate it from other pentaborate compounds.
Properties
CAS No. |
73398-94-4 |
|---|---|
Molecular Formula |
C2H12B5NO10 |
Molecular Weight |
264.2 g/mol |
IUPAC Name |
N-methylmethanamine;oxoborinic acid |
InChI |
InChI=1S/C2H7N.5BHO2/c1-3-2;5*2-1-3/h3H,1-2H3;5*2H |
InChI Key |
WEKQCJWSKSCKHF-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)O.B(=O)O.B(=O)O.B(=O)O.B(=O)O.CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


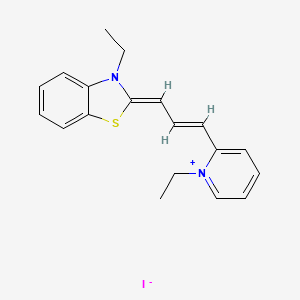
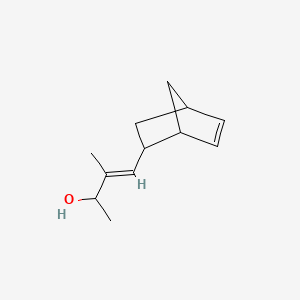
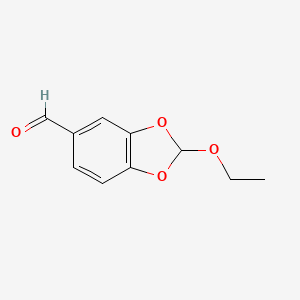
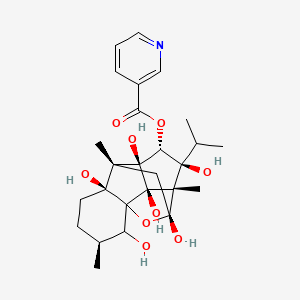
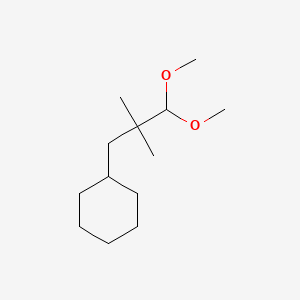
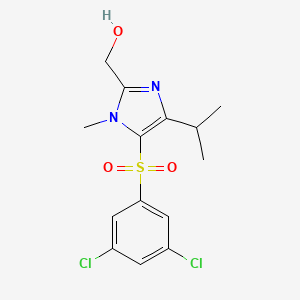

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
